

A Comparative Analysis of BCL6-Targeting PROTACs for Lymphoma Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARV-393

Cat. No.: B12365025

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, is a key driver in the pathogenesis of various B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL). Its role in promoting cell proliferation and survival makes it a prime therapeutic target.

Proteolysis-targeting chimeras (PROTACs) have emerged as a novel and potent therapeutic modality to target proteins like BCL6, which have been historically challenging to drug with conventional small molecule inhibitors. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

This guide provides a comparative analysis of the preclinical BCL6-targeting PROTAC, **ARV-393**, and other notable BCL6 PROTACs, supported by available experimental data.

Overview of BCL6-Targeting PROTACs

ARV-393, developed by Arvinas, is an orally bioavailable PROTAC designed to selectively degrade BCL6. It is currently in a Phase 1 clinical trial for patients with relapsed/refractory non-Hodgkin lymphoma.[1][2] Several other BCL6-targeting PROTACs have been described in preclinical studies, offering a basis for comparison of their potency and efficacy. These include A19, DZ-837, and a PROTAC developed by AstraZeneca. This guide will focus on the comparative preclinical data of these molecules.

Quantitative Comparison of BCL6 PROTACs

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The anti-proliferative effect is often measured by the half-maximal growth inhibition concentration (GI50). The following tables summarize the available quantitative data for **ARV-393** and other BCL6 PROTACs in various lymphoma cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity of BCL6 PROTACs

PROTAC	Cell Line	DC50 (nM)	Dmax (%)	GI50 (nM)	E3 Ligase Recruited
ARV-393	OCI-Ly1	<1	>90% (at 10 nM)	0.2 - 9.8 (in various DLBCL and Burkitt lymphoma lines)	Cereblon (CRBN)
Farage	0.06 - 0.33	>90%	Not Reported	Cereblon (CRBN)	
SU-DHL-4	0.06 - 0.33	>90%	Not Reported	Cereblon (CRBN)	
SU-DHL-6	0.06 - 0.33	>90%	Not Reported	Cereblon (CRBN)	
OCI-Ly7	0.06 - 0.33	>90%	Not Reported	Cereblon (CRBN)	
OCI-Ly10	0.06 - 0.33	>90%	Not Reported	Cereblon (CRBN)	
SU-DHL-2	0.06 - 0.33	>90%	Not Reported	Cereblon (CRBN)	
U-2932	0.06 - 0.33	>90%	Not Reported	Cereblon (CRBN)	
Ramos	0.06	>90%	Not Reported	Cereblon (CRBN)	
Daudi	0.33	>90%	Not Reported	Cereblon (CRBN)	
ARVN-71228*	OCI-Ly1	<1	>95%	Not Reported	Cereblon (CRBN)
A19	OCI-Ly1	0.034	>99%	Not Reported	Cereblon (CRBN)

HT	0.096	≥99%	Not Reported	Cereblon (CRBN)	
DZ-837	SU-DHL-4	676.1	>90%	Not Reported	Not Reported
DOHH2	557.7	>90%	Not Reported	Not Reported	
AstraZeneca BCL6 PROTAC	Various DLBCL lines	Not Reported	~80%	Not Reported	Cereblon (CRBN)

Note: ARVN-71228 is described as a more advanced BCL6 PROTAC from Arvinas. It is presented here for comparison, though its exact relationship to **ARV-393** is not explicitly detailed in the search results.

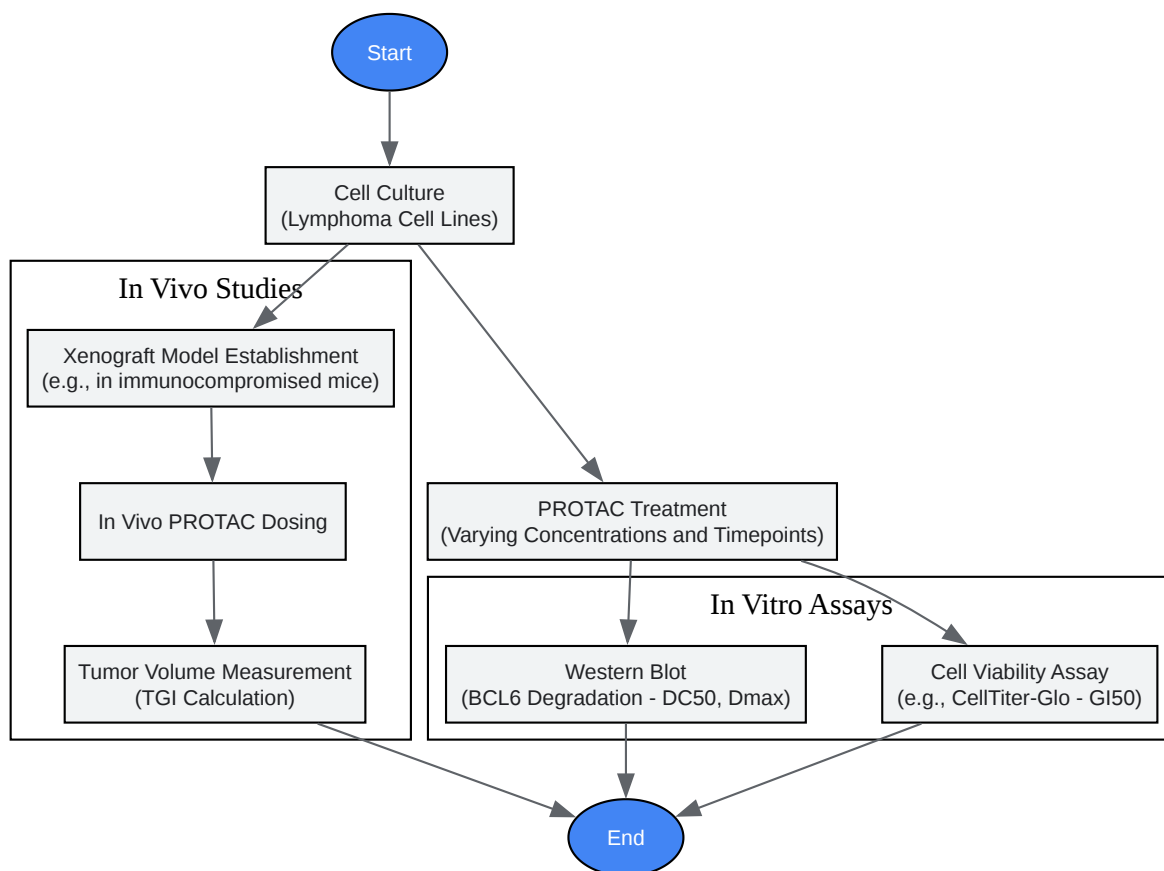
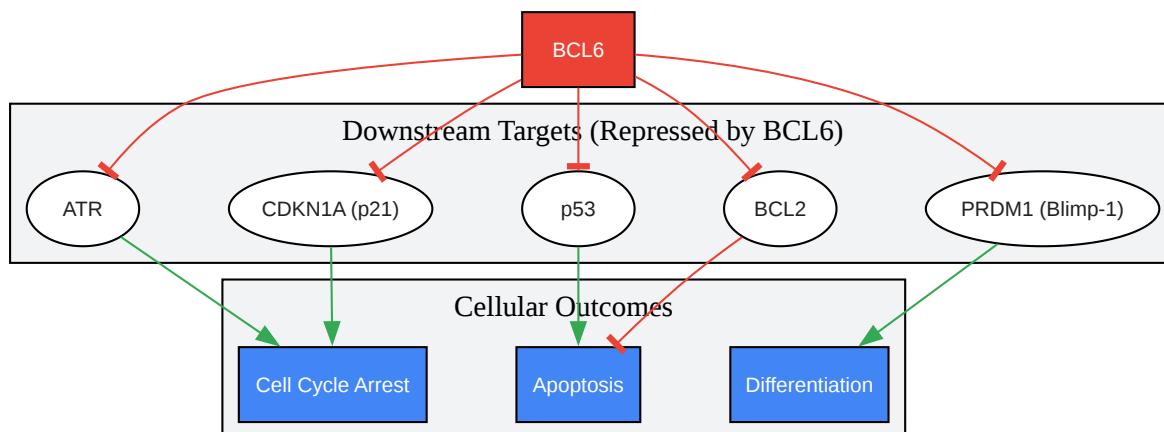
Table 2: In Vivo Antitumor Activity of BCL6 PROTACs

PROTAC	Xenograft Model	Dosing	Tumor Growth Inhibition (TGI)
ARV-393	OCI-Ly1 CDX	3, 10, 30 mg/kg, p.o., daily for 28 days	67%, 92%, and 103% respectively
OCI-Ly7 CDX	3, 10, 30 mg/kg, p.o.	70%, 88%, and 96% respectively	
SU-DHL-2 CDX	3, 10, 30 mg/kg, p.o.	42%, 77%, and 90% respectively	
SU-DHL-4 CDX	30 mg/kg, p.o., daily for 21 days	~80%	
DZ-837	SU-DHL-4 Xenograft	10, 20, 40 mg/kg	22.2%, 47.4%, and 71.8% respectively

Visualizing the Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated degradation and the experimental evaluation of these molecules, the following diagrams have been generated using

the Graphviz DOT language.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oncozine.com [oncozine.com]
- 2. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degradar, ARV-393, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- To cite this document: BenchChem. [A Comparative Analysis of BCL6-Targeting PROTACs for Lymphoma Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365025#comparative-analysis-of-arv-393-and-other-protacs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com